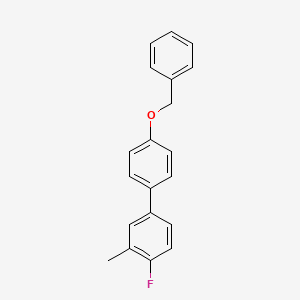

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methyl-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLGMKJGHUXNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718387 | |

| Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-66-1 | |

| Record name | 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Benzyloxy 4 Fluoro 3 Methylbiphenyl

Retrosynthetic Analysis of the Biphenyl (B1667301) Core

The primary challenge in synthesizing 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl lies in the strategic formation of the central carbon-carbon bond that links the two phenyl rings. A retrosynthetic analysis logically disconnects this biphenyl core into two more readily available aryl precursors. The most direct approach involves cleaving the C-C bond between the two aromatic rings.

This disconnection leads to two primary sets of synthons: a 4-fluoro-3-methylphenyl unit and a 4-(benzyloxy)phenyl unit. These conceptual fragments can be translated into practical starting materials for various cross-coupling reactions. For instance, one fragment can be prepared as an organometallic reagent (e.g., a boronic acid or an organozinc compound) and the other as an aryl halide. The choice of which fragment bears which functional group is critical for optimizing the reaction pathway, often dictated by the commercial availability of precursors and the reactivity of the chosen coupling methodology.

A logical and common retrosynthetic strategy would involve:

Fragment A: A derivative of 4-fluoro-3-methylbenzene, such as 4-fluoro-3-methylphenylboronic acid or a corresponding halide (e.g., 1-bromo-4-fluoro-3-methylbenzene).

Fragment B: A derivative of benzyl (B1604629) 4-hydroxyphenyl ether, such as 4-(benzyloxy)phenylboronic acid or 1-bromo-4-(benzyloxy)benzene.

The forward synthesis, therefore, focuses on coupling these two fragments efficiently and selectively.

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of biaryl linkages due to their high efficiency, functional group tolerance, and mild reaction conditions. researchgate.netnih.gov Several prominent methods can be adapted for the synthesis of this compound.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis, employing an organoboron reagent (typically a boronic acid or ester) and an organohalide. nih.gov Its advantages include the use of thermally stable and generally non-toxic organoboron reagents and mild reaction conditions. nih.gov For the synthesis of the target molecule, a plausible Suzuki route would couple 4-fluoro-3-methylphenylboronic acid with 1-bromo-4-(benzyloxy)benzene, or vice versa.

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, fluorinated biphenyls have been successfully synthesized using palladium catalysts in conjunction with bases like potassium phosphate (B84403) (K3PO4) in solvent mixtures such as tetrahydrofuran (B95107) (THF) and water. rsc.orgmdpi.com

| Catalyst / Ligand | Base | Solvent | Findings / Yields | Reference |

| Pd2(dba)3 / S-Phos | K3PO4 | THF | Effective for coupling sterically hindered or complex aryl bromides. | beilstein-journals.org |

| Pd/C (heterogeneous) | Phase Transfer Catalyst | Water | Green chemistry approach, catalyst can be recycled, moderate to good yields (56-81%). | researchgate.net |

| CataXCium A Pd G3 | K3PO4 | Dioxane/H2O | Effective for coupling on unprotected ortho-bromoanilines, demonstrating functional group tolerance. | nih.gov |

| G-COOH-Pd-10 (NPs) | K2CO3 | Dioxane/H2O | Good conversion rates for the synthesis of various fluorinated biphenyl derivatives. | mdpi.com |

Stille and Negishi Coupling Adaptations

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions offer alternative routes. The Stille coupling utilizes organotin reagents. A key advantage is the tolerance of organotin compounds to a wide variety of functional groups. rsc.org However, the toxicity and difficulty in removing tin byproducts are significant drawbacks. In this context, one of the aryl fragments would be prepared as an organostannane to react with the other aryl halide partner.

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron or organotin compounds. wikipedia.org This increased reactivity can be advantageous, particularly for less reactive aryl chlorides. rsc.org The reaction mechanism follows the same general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net Nickel catalysts can also be employed for Negishi couplings, sometimes offering different reactivity profiles. wikipedia.org

| Coupling Reaction | Organometallic Reagent (R'-M) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | R'-B(OH)2 or R'-B(OR)2 | Low toxicity, stable reagents, mild conditions. nih.gov | Boronic acids can undergo side reactions (e.g., protodeboronation). |

| Stille | R'-Sn(Alkyl)3 | High functional group tolerance, inert to air/moisture. rsc.org | Toxic tin reagents, difficult to remove tin byproducts. rsc.org |

| Negishi | R'-ZnX | High reactivity, couples a wide range of substrates. wikipedia.org | Reagents are sensitive to air and moisture, requiring anhydrous conditions. |

C-H Activation and Direct Arylation Approaches

More recent strategies for biaryl synthesis focus on C-H activation or direct arylation, which avoid the pre-functionalization step of creating an organometallic reagent. researchgate.net These methods aim to form the C-C bond by coupling an aryl halide with a C-H bond of another arene, offering a more atom-economical route. rsc.org

For the synthesis of this compound, this could involve the palladium-catalyzed reaction of 1-bromo-4-(benzyloxy)benzene directly with 4-fluoro-3-methylbenzene. Such reactions often require a directing group to achieve regioselectivity, guiding the catalyst to activate a specific C-H bond. nih.gov While potentially more efficient, optimizing selectivity can be challenging, and the scope of substrates may be more limited compared to traditional cross-coupling methods.

Introduction of Fluorine via Selective Fluorination Reactions

An alternative synthetic strategy involves forming the biphenyl core first, followed by the introduction of the fluorine atom in a later step. This approach can be advantageous if the fluorinated starting materials are expensive or difficult to access. The precursor for this route would be 4'-(benzyloxy)-3-methylbiphenyl.

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a direct method for introducing a fluorine atom onto an electron-rich aromatic ring. alfa-chemistry.com This reaction uses an electrophilic fluorine source ("F+"), which attacks the nucleophilic arene. wikipedia.org The success of this approach depends heavily on the regioselectivity of the fluorination, which is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

In the case of 4'-(benzyloxy)-3-methylbiphenyl, the target position for fluorination is ortho to the methyl group and meta to the other aryl ring. The directing effects of these groups would need to be carefully considered. A variety of N-F reagents have been developed for this purpose, as they are generally more stable and safer to handle than elemental fluorine. wikipedia.orgrsc.org

| Reagent Name | Acronym | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor (F-TEDA-BF4) | Highly stable, crystalline solid; widely used for fluorinating electron-rich aromatics and enolates. alfa-chemistry.comresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in many organic solvents; can fluorinate a range of compounds including arenes and olefins. alfa-chemistry.comrsc.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral and effective electrophilic fluorinating agent. wikipedia.org |

The reaction conditions for electrophilic fluorination are typically mild, but achieving high regioselectivity for a specific isomer on a complex molecule remains a significant synthetic challenge that often requires extensive optimization. chinesechemsoc.org

Nucleophilic Fluorination Techniques

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmacologically and materially important compounds. Nucleophilic fluorination offers a direct route to achieve this transformation, typically by displacing a suitable leaving group on an aromatic precursor.

In the context of synthesizing this compound, a plausible strategy involves a nucleophilic aromatic substitution (SNAr) reaction on a precursor containing a leaving group (e.g., -NO₂, -Cl, -Br) at the desired position. The Halogen Exchange (Halex) reaction is a prominent example, where a chloride or bromide is exchanged for fluoride (B91410). This process is generally carried out at elevated temperatures in polar aprotic solvents like DMSO or acetonitrile (B52724). acsgcipr.org

Key reagents for nucleophilic fluorination include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgnumberanalytics.com The reactivity of these fluoride sources can be enhanced through the use of phase-transfer catalysts. acsgcipr.org For instance, anhydrous TBAF has been shown to be highly effective in fluorinating activated nitroaromatic compounds and aryl halides under mild conditions. acsgcipr.org

Another classical method is the Balz–Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, formed from the corresponding aniline. acsgcipr.org This approach provides a reliable route to aryl fluorides from readily available amino-aromatic precursors.

| Method | Typical Reagents | Precursor Requirement | General Conditions |

|---|---|---|---|

| Halogen Exchange (Halex) | KF, CsF, TBAF | Aryl chloride or bromide | Polar aprotic solvent (e.g., DMSO, DMF), high temperature, often with phase-transfer catalyst |

| Fluoro-denitration | KF, CsF | Aryl nitro compound | Activated aromatic ring, high temperature |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Aryl amine | Diazotization at low temperature, followed by thermal decomposition |

Photocatalytic Fluorination Strategies

Recent advancements in synthetic chemistry have established photocatalysis as a powerful tool for C-F bond formation under mild conditions. mdpi.com These methods often leverage the generation of radical intermediates to achieve fluorination at positions that are inaccessible through traditional ionic pathways.

For the synthesis of this compound, a photocatalytic approach could involve the direct C-H fluorination of an unactivated C-H bond on the biphenyl scaffold. researchgate.net For example, decatungstate photocatalysts, in combination with a fluorine atom transfer reagent like N-fluorobenzenesulfonimide (NFSI), have been successfully used for the direct fluorination of benzylic and other unactivated C(sp³)–H bonds. researchgate.netrsc.org This strategy offers the potential for late-stage fluorination, which can simplify synthetic routes by avoiding the need to carry the fluorine atom through multiple steps. rsc.org

Alternatively, photocatalysis can be employed in the construction of the fluorinated biphenyl core itself. Methods involving the photocatalytic coupling of a perfluoroarene with another arene through the functionalization of a C-F bond have been developed, providing an expedient route to multifluorinated biaryls. acs.orgnih.gov Such reactions can be performed under mild conditions with broad functional group tolerance. acs.org

| Strategy | Catalyst/Initiator | Fluorine Source | Key Feature |

|---|---|---|---|

| Direct C-H Fluorination | Decatungstate Photocatalyst (e.g., TBADT) | N-Fluorobenzenesulfonimide (NFSI) | Enables late-stage fluorination of unactivated C-H bonds. researchgate.netrsc.org |

| C-F/C-H Cross-Coupling | Iridium or Ruthenium Photocatalysts | Fluorinated arene acts as the fluorine source | Direct coupling of a fluorinated arene with a C-H bond of another arene. acs.org |

| Arylsulfonyl Fluoride Synthesis | Organic Dye Photocatalyst (e.g., cyanoarene) | DABSO (DABCO-bis(sulfur dioxide) adduct) | Metal-free synthesis from aryl diazonium salts. mdpi.com |

Alkylation and Benzyloxy Ether Formation

The installation of the benzyloxy and methyl groups onto the biphenyl framework represents key functionalization steps. These transformations can be accomplished through well-established synthetic protocols.

O-Benzylation Reactions for Aromatic Hydroxyl Groups

The formation of the benzyloxy ether in this compound is typically achieved via the O-benzylation of a corresponding phenolic precursor, such as 4'-hydroxy-4-fluoro-3-methylbiphenyl. The most common and robust method for this transformation is the Williamson ether synthesis. nih.gov

This reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a benzyl halide, most commonly benzyl bromide (BnBr). nih.gov Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). nih.govnih.gov The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile being frequently employed to facilitate the reaction. nih.govnih.gov Due to its chemical stability, the benzyl group is a widely used protecting group for hydroxyl functions in multi-step synthesis. nih.gov

| Base | Benzylating Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | DMF, THF | 0°C to room temperature. nih.gov |

| Potassium Carbonate (K₂CO₃) | Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl) | Acetone, 2-Butanone | Reflux. nih.govnih.gov |

| Sodium Hydroxide (NaOH) | Benzyl Bromide (BnBr) | DMF | Room temperature. researchgate.net |

Selective Methylation at Aromatic Positions

The introduction of the methyl group at the 3-position of the fluorinated ring is a critical step that defines the structure of the target compound. While direct methylation of an existing biphenyl ring is possible, achieving high regioselectivity can be challenging. Therefore, a more common and controlled strategy involves using a methylated starting material in a cross-coupling reaction.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the biphenyl C-C bond. acs.org In a plausible synthesis of this compound, one of the coupling partners would already contain the methyl group. For example, 4-bromo-1-fluoro-2-methylbenzene could be coupled with 4-(benzyloxy)phenylboronic acid. This approach ensures that the methyl group is positioned unambiguously.

For context, general methods for the methylation of aromatic compounds include Friedel-Crafts alkylation, though this method often suffers from issues with polysubstitution and rearrangement. More modern approaches include palladium-catalyzed methylation reactions using organotin or organoboron reagents, or the use of specialized methylating agents like dimethyl sulfoxide (B87167) in the presence of a strong base. google.comacs.org However, for a specific target like this, the use of a pre-methylated building block in a cross-coupling reaction remains the most efficient and selective route.

| Coupling Partner A (Boronic Acid/Ester) | Coupling Partner B (Halide/Triflate) | Key Feature |

|---|---|---|

| 4-(Benzyloxy)phenylboronic acid | 4-Bromo-1-fluoro-2-methylbenzene | Methyl group is pre-installed on the aryl halide. |

| (4-Fluoro-3-methylphenyl)boronic acid | 1-(Benzyloxy)-4-iodobenzene | Methyl group is pre-installed on the boronic acid. |

Stereoselective Synthesis of Chiral Analogues (if applicable)

Asymmetric Catalysis in Biphenyl Axis Formation

Biphenyls that have hindered rotation around the single bond connecting the two aryl rings can exist as stable, non-superimposable mirror images known as atropisomers. youtube.com This phenomenon, called atropisomerism, gives rise to axial chirality. The stability of these isomers depends on the rotational energy barrier, which is primarily influenced by the steric bulk of the substituents at the four ortho positions of the biphenyl core. nih.gov Generally, if three or more of the ortho positions are occupied by sufficiently large groups, the rotation can be restricted enough to allow for the isolation of individual enantiomers at room temperature. youtube.com

For the specific compound this compound, the ortho substituents are hydrogen and fluorine on one ring, and two hydrogens on the other. The fluorine atom and the adjacent methyl group provide some steric hindrance, but it is generally insufficient to create a high enough barrier to rotation for stable atropisomerism under ambient conditions.

However, if the structure were modified to include larger groups at the ortho positions (e.g., replacing ortho-hydrogens with methyl, bromo, or other bulky groups), stable chiral analogues could be synthesized. The creation of such axially chiral biphenyls with high enantioselectivity is a significant area of research in asymmetric synthesis. acs.org

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of atroposelective biphenyl synthesis. snnu.edu.cn By employing a chiral ligand in conjunction with a metal catalyst (most commonly palladium), it is possible to control the stereochemistry of the newly formed C-C axis. nih.gov Chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been instrumental in achieving high levels of asymmetric induction in these reactions. nih.govnih.gov The catalyst system facilitates the coupling of an aryl boronic acid with an aryl halide, influencing the spatial orientation of the rings as the bond is formed, leading to the preferential formation of one atropisomer over the other. snnu.edu.cnacs.org

| Ligand Class | Example Ligands | Metal Catalyst | Application |

|---|---|---|---|

| Chiral Biaryl Phosphines | (S)-BINAP, (S)-Xyl-BINAP | Palladium (e.g., Pd(OAc)₂) | Asymmetric Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov |

| Chiral Amino Acid Ligands | Boc-L-tert-leucine | Palladium | Asymmetric C-H olefination/arylation. snnu.edu.cn |

| Chiral Bisoxazolines (BOX) | (S,S)-Ph-BOX | Copper (e.g., Cu(OTf)₂) | Asymmetric Friedel-Crafts reactions for N-N atropisomers. nih.gov |

Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of axially chiral biaryl compounds is a significant challenge in organic chemistry. One established strategy to control the stereochemical outcome is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. wikipedia.org For the synthesis of this compound, a plausible route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (4-fluoro-3-methylphenyl)boronic acid and an aryl halide, such as 4-bromo-1-(benzyloxy)benzene.

In a chiral auxiliary-mediated approach, the auxiliary would be attached to one of the coupling partners. For instance, a chiral oxazolidinone or a camphorsultam derivative could be used. wikipedia.orgnih.gov These auxiliaries can create a sterically defined environment that biases the orientation of the coupling reaction, leading to the preferential formation of one atropisomer over the other. nih.gov The choice of auxiliary is critical and often requires empirical screening to achieve high diastereoselectivity. The auxiliary is typically removed in a subsequent step under mild conditions to yield the enantiomerically enriched target molecule. wikipedia.org

Below is a table summarizing common chiral auxiliaries that have been successfully employed in asymmetric synthesis and could be adapted for this purpose. wikipedia.orgnih.govresearchgate.net

Table 1: Potential Chiral Auxiliaries for Asymmetric Biaryl Synthesis

| Chiral Auxiliary | Class | Key Features | Potential Application |

| Evans' Oxazolidinones | Amino acid-derived | High diastereoselectivity in alkylation and aldol (B89426) reactions; well-defined transition states. nih.gov | Can be attached to a carboxylic acid function on one of the biphenyl rings. |

| Oppolzer's Camphorsultam | Terpene-derived | Highly crystalline derivatives, facilitating purification; effective in Michael additions and alkylations. wikipedia.org | Can be used to control stereochemistry in various C-C bond-forming reactions. |

| (R)- or (S)-BINOL | Axially chiral diol | Used as a chiral ligand or auxiliary; effective in asymmetric reductions and C-C couplings. wikipedia.org | Can be used to induce chirality in the biphenyl backbone formation. |

| Pseudoephedrine | Amino alcohol | Forms crystalline derivatives; allows for high diastereoselectivity in alkylations. wikipedia.org | Can be used as a recoverable auxiliary for asymmetric alkylation of a precursor. |

Resolution Techniques for Enantiomer Separation

When a racemic mixture of this compound is produced, or if the chiral auxiliary-mediated synthesis results in incomplete stereoselectivity, resolution techniques are required to separate the enantiomers.

One of the most established methods for resolving racemates is diastereomeric salt formation . wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. If the target molecule contains an acidic or basic functional group, it can form a salt with a chiral base (e.g., brucine) or a chiral acid (e.g., tartaric acid), respectively. wikipedia.org The resulting products are diastereomers, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org

A more modern and highly effective method for both analytical and preparative-scale enantiomeric separation is chiral High-Performance Liquid Chromatography (HPLC) . nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability. sigmaaldrich.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation. sigmaaldrich.com

Table 2: Chiral HPLC Conditions for Enantiomer Resolution

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Principle of Separation |

| Polysaccharide-based | Chiralpak, Chiralcel | Hexane (B92381)/Isopropanol, Ethanol/Methanol | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.netsigmaaldrich.com |

| Macrocyclic Glycopeptide | Chirobiotic V, T | Polar-ionic, Reversed-phase, Polar-organic | Inclusion complexation, ionic interactions, and hydrogen bonding. sigmaaldrich.com |

| Crown Ether-based | Crownpak | Acidified aqueous or organic mobile phases | Primarily used for compounds with primary amino groups through complexation. nih.gov |

| Pirkle-type (π-acid/π-base) | (R,R)-Whelk-O 1 | Hexane/Isopropanol/Acetonitrile | π-π interactions, hydrogen bonding, and steric interactions. |

Purification and Yield Optimization Studies in Laboratory Scale

Purification

The purification of the final product, this compound, is essential to remove unreacted starting materials, catalyst residues, and by-products. For solid compounds, recrystallization is a common and effective purification technique. libretexts.orgyoutube.com The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out in a purer form, leaving the impurities in the solution. youtube.comresearchgate.net The selection of an appropriate solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. youtube.com

Table 3: Solvents for Recrystallization of Biphenyl-type Compounds

| Solvent | Boiling Point (°C) | Polarity | Common Use |

| Ethanol | 78 | Polar | Often used in mixtures with water for polar compounds. reddit.com |

| Methanol | 65 | Polar | Similar to ethanol, good for moderately polar compounds. |

| Ethyl Acetate | 77 | Moderately Polar | Good general-purpose solvent for a range of polarities. |

| Toluene (B28343) | 111 | Non-polar | Effective for non-polar compounds, sometimes mixed with hexane. |

| Hexane / Heptane | 69 / 98 | Non-polar | Used for non-polar compounds, often as the anti-solvent in a solvent system. reddit.com |

| Dichloromethane | 40 | Moderately Polar | Useful for dissolving a wide range of compounds at room temperature. |

In cases where recrystallization is not sufficient, column chromatography on silica (B1680970) gel or alumina (B75360) is a standard alternative for achieving high purity.

Yield Optimization

Optimizing the reaction yield is a critical aspect of laboratory-scale synthesis. For the proposed Suzuki-Miyaura coupling, several parameters can be adjusted to maximize the output of this compound. rsc.orgnih.govrsc.org Key variables include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the reaction time. acs.orgmdpi.com

Modern approaches to reaction optimization often involve Design of Experiments (DoE) or high-throughput screening to efficiently explore the reaction space. rsc.orgnih.gov For a Suzuki coupling, optimization might involve screening various phosphine ligands (e.g., triphenylphosphine, Buchwald-type ligands) and palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂). mdpi.com The choice of base and solvent is also interdependent and can significantly impact the reaction rate and yield. acs.org

Table 4: Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Variables | Effect on Reaction |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | The choice of palladium precursor and ligand affects catalytic activity and stability. mdpi.com |

| Ligand | Triphenylphosphine, XPhos, SPhos | Ligands stabilize the palladium center and influence the rates of oxidative addition and reductive elimination. rsc.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid and influences the overall reaction kinetics. acs.orgmdpi.com |

| Solvent | Toluene, Dioxane, THF, Water mixtures | Solvent polarity and aprotic/protic nature affect the solubility of reagents and the stability of intermediates. acs.orgmdpi.com |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. acs.org |

| Reaction Time | 1 to 24 hours | Sufficient time is needed for the reaction to go to completion, which can be monitored by TLC or GC/LC-MS. |

Advanced Spectroscopic and Structural Elucidation of 4 Benzyloxy 4 Fluoro 3 Methylbiphenyl and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4'-(benzyloxy)-4-fluoro-3-methylbiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete assignment of its complex structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number, environment, and connectivity of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the two biphenyl (B1667301) rings, the benzylic protons, and the methyl group.

The protons of the 4-fluoro-3-methylphenyl ring typically appear as a set of coupled multiplets in the aromatic region. The fluorine atom at the 4-position and the methyl group at the 3-position influence the chemical shifts and coupling patterns of the adjacent aromatic protons. The benzyloxy group introduces a characteristic singlet for the benzylic methylene (B1212753) protons (O-CH₂-Ph) and a set of signals for the protons of the benzyl (B1604629) phenyl ring.

A detailed analysis of the chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton.

Table 1: Hypothetical ¹H NMR Data for this compound This table is based on predicted values and known chemical shifts of similar structures, as direct experimental data was not available in the searched literature.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.45 - 7.30 | m | - | Ar-H (benzyl) |

| 7.25 - 7.10 | m | - | Ar-H (biphenyl) |

| 7.05 | d | 8.5 | Ar-H |

| 5.10 | s | - | O-CH₂ |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum displays distinct signals for each unique carbon atom, with their chemical shifts being indicative of their electronic environment.

The carbon atoms of the aromatic rings appear in the downfield region (typically 110-160 ppm). The carbon directly bonded to the fluorine atom exhibits a characteristic large one-bond C-F coupling constant. The carbons of the benzyloxy group, including the benzylic carbon and the carbons of the phenyl ring, are also readily identifiable. The methyl carbon gives rise to a signal in the upfield region.

Table 2: Hypothetical ¹³C NMR Data for this compound This table is based on predicted values and known chemical shifts of similar structures, as direct experimental data was not available in the searched literature.

| Chemical Shift (ppm) | Assignment |

|---|---|

| 160.0 (d, ¹JCF ≈ 245 Hz) | C-F |

| 158.5 | C-O (biphenyl) |

| 137.0 - 127.0 | Aromatic C |

| 115.0 (d, ²JCF ≈ 21 Hz) | Aromatic C |

| 70.0 | O-CH₂ |

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the other substituents on the ring. Any coupling to nearby protons would also be observable, providing further structural confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. This is particularly useful for assigning the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signal associated with each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the benzyloxy group to the correct phenyl ring of the biphenyl system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close in space, which is invaluable for determining the conformation and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The experimentally determined exact mass would be compared to the calculated mass for the proposed formula (C₂₀H₁₇FO) to confirm its elemental composition with a high degree of confidence.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would include the loss of the benzyl group, the benzyloxy radical, and other fragments resulting from the cleavage of the biphenyl linkage, further corroborating the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the precursor ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity.

For this compound, the fragmentation is expected to be dominated by the cleavage of the benzylic ether bond, which is typically a labile linkage. A common fragmentation pathway for compounds containing a benzyl group is the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This occurs through the rearrangement of the benzyl cation. youtube.com Another significant fragmentation would likely involve the loss of the entire benzyloxy group.

Expected Fragmentation Pathways:

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Postulated Fragment Structure |

| [M+H]⁺ | 91 | C₁₃H₁₀FO | Tropylium ion |

| [M+H]⁺ | [M - C₇H₇O]⁺ | C₇H₇O | 4-Fluoro-3-methylbiphenyl cation |

| [M+H]⁺ | [M - C₇H₇]⁺ | C₇H₇ | 4'-Hydroxy-4-fluoro-3-methylbiphenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

The presence of the aromatic rings would be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. youtube.com The C-O stretching of the ether linkage would likely produce a strong absorption band in the 1250-1000 cm⁻¹ range. A key feature would be the C-F stretching vibration, which is expected in the region of 1250-1000 cm⁻¹, potentially overlapping with the C-O stretch. researchgate.net The methyl group would show characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Alkyl C-H | Stretching | 2975-2850 | Medium |

| C-O (Ether) | Stretching | 1250-1000 | Strong |

| C-F | Stretching | 1250-1000 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. wikipedia.org Obtaining a suitable single crystal of this compound would be the first critical step.

Several techniques can be employed to grow single crystals suitable for X-ray diffraction analysis. ufl.edu For a biphenyl derivative like the target compound, slow evaporation of a saturated solution is a common and often successful method. acs.org The choice of solvent is crucial and can be determined through screening various solvents or solvent mixtures. Other potential methods include vapor diffusion and slow cooling of a saturated solution. ufl.edu

Common Crystal Growth Techniques:

| Technique | Description |

| Slow Evaporation | A saturated solution of the compound is allowed to stand, and the solvent evaporates slowly, leading to the formation of crystals. ufl.edu |

| Vapor Diffusion | A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent induces crystallization. ufl.edu |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth. ufl.edu |

The this compound molecule itself is not chiral. Chirality in biphenyls arises from hindered rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. This typically requires bulky substituents in the ortho positions of both rings to prevent free rotation. In the case of this compound, the substituents are not in the ortho positions, and therefore, the molecule is not expected to be chiral. Consequently, the assignment of an absolute configuration is not applicable.

Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Studies (if chiral)

As discussed in the previous section, this compound is not expected to be chiral. Therefore, chiroptical techniques such as Electronic Circular Dichroism (ECD) spectroscopy are not applicable for its analysis.

ECD spectroscopy is a powerful method for determining the absolute configuration and studying the conformational properties of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light. For a molecule to be ECD active, it must be chiral. Since this compound is achiral, it would not produce an ECD spectrum.

However, if a chiral derivative were to be synthesized, for example, by introducing a chiral center or creating a situation of atropisomerism, ECD spectroscopy would become a valuable tool. The sign and intensity of the Cotton effects in the ECD spectrum could then be used to determine the absolute configuration by comparing the experimental spectrum with quantum chemical calculations. nih.govacs.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.orgjascoinc.com This technique is exceptionally powerful for determining the absolute configuration (AC) of chiral molecules in solution, providing detailed three-dimensional structural information that is often unattainable with other methods. wikipedia.orgamericanlaboratory.comnih.gov For a molecule like this compound, chirality arises from atropisomerism—hindered rotation around the single bond connecting the two phenyl rings, which can result in stable, non-superimposable mirror-image conformations (enantiomers). VCD spectroscopy, by probing the stereochemical arrangement of the molecule, serves as a definitive tool for assigning the specific atropisomer, designated as P (plus) or M (minus).

The determination of absolute configuration using VCD is a comparative method, relying on the synergy between experimental measurement and high-level quantum chemical calculations. americanlaboratory.comspectroscopyeurope.com The process involves measuring the experimental VCD spectrum of the sample and comparing it to a theoretically predicted spectrum calculated for one of the enantiomers (e.g., the P-atropisomer). gaussian.com These theoretical spectra are typically generated using Density Functional Theory (DFT), which has become a reliable method for accurately predicting VCD spectra. wikipedia.orgspectroscopyeurope.comstackexchange.com

If the signs and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated spectrum, the absolute configuration of the sample is confidently assigned to that of the computed enantiomer. americanlaboratory.comspectroscopyeurope.com If the experimental spectrum is a near-perfect mirror image of the calculated one, the sample is assigned the opposite configuration. americanlaboratory.comspectroscopyeurope.com This robust methodology has established VCD as a primary alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize. americanlaboratory.comschrodinger.com

While no specific VCD studies on this compound have been published, the principles can be illustrated with data from structurally analogous chiral biaryl compounds. For instance, a study on stereoisomeric biaryl-type bis-isochroman heterodimers demonstrated that VCD could unambiguously determine the axial chirality. mdpi.com The experimental VCD spectra of the two atropisomers were near-mirror images of each other, and DFT calculations accurately reproduced the observed spectra, allowing for a definitive assignment of the axial configuration. mdpi.com

A hypothetical VCD analysis of the P-atropisomer of this compound would yield a spectrum with characteristic positive and negative bands (Cotton effects) corresponding to its specific vibrational modes. The IR spectra of both the P and M atropisomers would be identical, but their VCD spectra would be opposite in sign, acting as stereochemical fingerprints. gaussian.com

The table below illustrates the type of data obtained from a combined experimental and computational VCD analysis for a representative chiral biaryl, showing the correlation between measured and calculated vibrational bands that enables the assignment of absolute configuration.

| Vibrational Mode Assignment | Experimental Wavenumber (cm-1) | Experimental VCD Intensity (ΔA x 10-4) | Calculated Wavenumber (cm-1) for P-atropisomer | Calculated VCD Intensity for P-atropisomer (10-4 cm-1) |

|---|---|---|---|---|

| Aryl C-H Stretch | 3070 | +0.5 | 3072 | +0.6 |

| CH3 Asymmetric Stretch | 2985 | -1.2 | 2988 | -1.4 |

| Aryl C=C Stretch | 1610 | +2.5 | 1612 | +2.8 |

| Aryl C=C Stretch | 1580 | -1.8 | 1583 | -2.0 |

| CH2 Scissor | 1455 | +0.9 | 1457 | +1.1 |

| C-O-C Asymmetric Stretch | 1250 | +4.1 | 1255 | +4.5 |

| C-F Stretch | 1190 | -3.3 | 1195 | -3.7 |

| Aryl Ring Deformation | 1020 | -2.7 | 1024 | -2.9 |

Note: The data in this table is illustrative for a chiral biaryl compound and does not represent experimentally measured values for this compound. It serves to demonstrate the principles of VCD analysis where a strong correlation between the signs and relative intensities of experimental and calculated data allows for unambiguous stereochemical assignment.

Computational and Theoretical Investigations of 4 Benzyloxy 4 Fluoro 3 Methylbiphenyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the behavior of molecules at the electronic level. For 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl, these methods can predict its geometry, spectroscopic signatures, and reactivity.

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. mdpi.com For a molecule like this compound, a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) would be appropriate to account for electron correlation and polarization effects. nih.gov

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This yields the most stable three-dimensional structure of the molecule. For instance, in related biphenyl (B1667301) compounds, the dihedral angle between the two phenyl rings is a critical parameter that varies with the phase of the material, being around 44° in the gas phase and smaller in solution. utah.edu Similarly, the conformation of the benzyloxy group, specifically the C-O-C-C torsion angle, is expected to be close to an anti-conformation. The presence of substituents—a fluorine atom, a methyl group, and a benzyloxy group—will influence these geometric parameters through steric hindrance and electronic interactions.

Illustrative Optimized Geometric Parameters: Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Description | Hypothetical Value |

| d(C-C) biphenyl | Bond length between the two phenyl rings | 1.49 Å |

| a(C-C-C) biphenyl | Angle within the phenyl rings | ~120° |

| t(C-C-C-C) biphenyl | Dihedral angle between the phenyl rings | ~45° |

| d(C-O) ether | Bond length of the ether linkage | 1.37 Å |

| a(C-O-C) ether | Angle of the ether linkage | 118° |

| t(C-O-C-C) benzyloxy | Torsion angle of the benzyloxy group | ~175° |

Once the molecular geometry is optimized, DFT can be employed to predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra. nih.gov

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be computed. These calculations determine the energies associated with the stretching and bending of bonds within the molecule. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the DFT method, leading to better agreement with experimental data. nih.gov

Illustrative Predicted Spectroscopic Data: This table presents hypothetical calculated NMR and IR data for the title compound.

| Spectroscopy Type | Parameter | Hypothetical Predicted Value |

| ¹³C NMR | Chemical Shift (C-F) | ~160 ppm |

| ¹H NMR | Chemical Shift (CH₃) | ~2.3 ppm |

| IR | Vibrational Frequency (C-F stretch) | ~1200 cm⁻¹ |

| IR | Vibrational Frequency (C-O stretch) | ~1250 cm⁻¹ |

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For example, studies on related compounds have shown that these parameters can be effectively calculated using DFT. mdpi.com

Illustrative Frontier Orbital Data and Reactivity Indices: The following table provides a hypothetical set of calculated electronic properties for this compound.

| Parameter | Description | Hypothetical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.50 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.70 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.35 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.67 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While QM methods provide detailed electronic information about a molecule in its minimum energy state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational landscape.

For a flexible molecule like this compound, understanding the rotational barriers around key single bonds is essential. The rotation around the C-C bond connecting the two phenyl rings is a well-known dynamic process in biphenyl systems. utah.edu Similarly, the benzyloxy group has rotational freedom around the C-O and O-CH₂ bonds. nih.gov

MD simulations can be used to calculate the free energy profile associated with these rotations. By systematically rotating a specific dihedral angle and calculating the corresponding potential energy, a potential of mean force (PMF) can be constructed. This PMF reveals the energy barriers that must be overcome for rotation to occur, providing insight into the flexibility of the molecule and the accessibility of different conformations at a given temperature. Studies on related N-benzyl derivatives have measured rotational barriers ranging from 10 to 18 kcal/mol. nih.gov

Illustrative Rotational Energy Barriers: A hypothetical summary of rotational barriers is presented below.

| Rotational Axis | Description | Hypothetical Energy Barrier (kcal/mol) |

| Biphenyl C-C Axis | Rotation of one phenyl ring relative to the other | 5 - 7 |

| Ar-O Bond | Rotation around the bond connecting the phenyl ring to the ether oxygen | 3 - 5 |

| O-CH₂ Bond | Rotation around the bond between the ether oxygen and the benzyl (B1604629) CH₂ group | 2 - 4 |

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govaps.org MD simulations are well-suited to investigate these effects by explicitly including solvent molecules in the simulation box. nih.gov Different solvents can stabilize different conformations through solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions.

For this compound, performing MD simulations in various solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water) would reveal how the conformational preferences and rotational dynamics change. For instance, in a polar solvent, conformations with a larger molecular dipole moment might be favored. The choice of the solvent model in the simulation is crucial for obtaining accurate results. nih.gov The simulations would track changes in the average dihedral angles and the frequency of transitions between different conformational states, providing a comprehensive picture of the molecule's behavior in solution.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. nih.govmdpi.com It is calculated by determining the electrostatic potential created by the molecule's electron density and nuclei at a specific point in space. nih.gov The MEP is typically visualized as a 3D map projected onto the electron density surface of the molecule.

Different colors on the MEP map represent varying electrostatic potential values. Regions of negative potential, often colored in shades of red and yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, depicted in shades of blue, signify electron-deficient areas that are prone to nucleophilic attack. Green areas represent regions of neutral potential.

Hypothetical MEP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen of Benzyloxy Group | Negative | Potential site for electrophilic attack and hydrogen bond acceptance. |

| Fluorine Atom | Negative | Potential site for electrophilic attack. |

| Aromatic Rings | Variable (generally neutral to slightly negative) | Can participate in π-π stacking interactions. |

| Hydrogen Atoms of Methyl Group | Positive | Potential sites for weak nucleophilic interactions. |

This table is illustrative and presents hypothetical data based on general chemical principles, as specific research on this compound was not found.

Computational Prediction of Chemical Reactivity and Regioselectivity

Computational methods can predict the chemical reactivity and regioselectivity of a molecule by analyzing its electronic structure. Techniques such as Density Functional Theory (DFT) are often employed to calculate various reactivity descriptors. These descriptors help in identifying the most reactive sites within a molecule.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO energy gap generally suggests higher reactivity.

For this compound, computational analysis would likely reveal that the electron-rich regions, such as the benzyloxy group and the substituted biphenyl system, have a high HOMO density, making them susceptible to electrophilic substitution. The precise location of these substitutions (regioselectivity) can be predicted by analyzing the distribution of the HOMO and LUMO across the molecule.

Ligand-Protein Docking and Molecular Modeling Studies

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Target Identification through Virtual Screening Methodologies

Virtual screening is a computational approach that involves docking a large library of small molecules against a specific protein target to identify those that are most likely to bind with high affinity. nih.gov This process helps to narrow down the number of compounds that need to be tested experimentally, thereby saving time and resources. nih.gov

If this compound were to be investigated as a potential therapeutic agent, virtual screening could be employed to identify its potential protein targets. This would involve docking the compound against a database of known protein structures implicated in various diseases. The docking scores, which estimate the binding affinity, would then be used to rank the potential targets. mdpi.com

Hypothetical Virtual Screening Results for this compound

| Protein Target | Docking Score (kcal/mol) | Potential Biological Relevance |

| Kinase A | -9.5 | Inhibition of cell signaling pathways. |

| Protease B | -8.7 | Antiviral or anticancer activity. |

| Nuclear Receptor C | -8.2 | Modulation of gene expression. |

This table is illustrative and presents hypothetical data, as specific research on this compound was not found.

Mechanistic Insights into Molecular Recognition

Once a potential protein target is identified, molecular modeling studies can provide detailed insights into the binding mechanism. This involves analyzing the specific interactions between the ligand and the amino acid residues in the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.com

For this compound, a detailed molecular modeling study would reveal how the benzyloxy group, the fluoro substituent, and the methyl group contribute to the binding affinity and selectivity. For example, the oxygen of the benzyloxy group might act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic or π-π stacking interactions with the protein's residues. Understanding these interactions at a molecular level is crucial for optimizing the ligand's structure to improve its potency and selectivity, a key aspect of enzyme inhibition studies. wikipedia.orgnih.govnih.gov

Chemical Reactivity, Functionalization, and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The site of substitution on a biphenyl system is determined by the combined directing effects of the substituents on both rings. pearson.com One ring is typically more activated towards electrophilic attack than the other, and substitution will preferentially occur on that ring at the positions most stabilized by the existing groups. pearson.comfiveable.me

In 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl, Ring B contains a strongly activating benzyloxy group (-OCH₂Ph), which is an ortho-, para-director. organicchemistrytutor.com Ring A contains a weakly activating methyl group (-CH₃) and a weakly deactivating fluorine atom (-F). Both the methyl and fluoro groups are ortho-, para-directors. libretexts.orgunizin.org The potent activating nature of the benzyloxy group, which donates electron density through resonance, makes Ring B significantly more electron-rich and thus more susceptible to electrophilic attack than Ring A. organicchemistrytutor.com

Therefore, electrophilic substitution reactions are expected to occur predominantly on Ring B, at the positions ortho to the benzyloxy group (positions 3' and 5'), as the para position is already substituted.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4'-(Benzyloxy)-4-fluoro-3-methyl-3'-nitrobiphenyl | The powerful benzyloxy group directs the incoming nitro group to the ortho position. libretexts.org |

| Bromination | Br₂, FeBr₃ | 3'-Bromo-4'-(benzyloxy)-4-fluoro-3-methylbiphenyl | Halogenation is directed to the activated Ring B. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4'-(Benzyloxy)-4-fluoro-3-methyl-[1,1'-biphenyl]-3'-yl)ethan-1-one | Acylation occurs on the most activated ring, ortho to the ether linkage. |

Nucleophilic Aromatic Substitution Reactions (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, particularly when the ring is rendered electron-deficient by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org Fluorine is an excellent leaving group for SNAr reactions, a phenomenon attributed to its high electronegativity which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the ipso-carbon. masterorganicchemistry.comcore.ac.uk The rate-determining step is typically the initial addition of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the fluorine is located on Ring A. While this ring lacks strong electron-withdrawing groups like nitro or cyano groups, which classically facilitate SNAr, the reaction can still be achieved, often requiring more forcing conditions or specialized catalysts. acs.orglboro.ac.uk The presence of the electron-donating methyl group (ortho) and the benzyloxy-phenyl group (para) on Ring A would be expected to decrease its reactivity toward nucleophiles compared to a simple fluoroarene. However, modern catalytic methods, including photoredox catalysis, have expanded the scope of SNAr to include less activated or even electron-rich fluoroarenes. researchgate.net

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Conditions | Potential Product |

| Hydroxide (B78521) | NaOH, high temp/pressure | 4'-(Benzyloxy)-3-methyl-[1,1'-biphenyl]-4-ol |

| Alkoxide | NaOMe, DMSO, heat | 4-Methoxy-4'-(benzyloxy)-3-methyl-1,1'-biphenyl |

| Amine | R₂NH, strong base (e.g., t-Bu-P4), heat | N,N-Dialkyl-4'-(benzyloxy)-3-methyl-[1,1'-biphenyl]-4-amine |

| Thiolate | NaSPh, DMF, heat | 4'-(Benzyloxy)-3-methyl-4-(phenylthio)-1,1'-biphenyl |

Functional Group Transformations and Interconversions

The functional groups present in this compound offer multiple handles for chemical modification.

Benzyloxy Group: The benzyl (B1604629) ether is a common protecting group for phenols and can be cleaved under various conditions. Catalytic hydrogenolysis (e.g., using H₂ gas over a palladium on carbon catalyst) is a standard method that cleaves the carbon-oxygen bond to yield the corresponding phenol (B47542) and toluene (B28343). wikipedia.orgorganic-chemistry.org Alternatively, strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively remove the benzyl group, which is particularly useful when other reducible functional groups are present in the molecule. researchgate.netorganic-chemistry.org Oxidative cleavage, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is also a viable method, especially for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov

Methyl Group: The aryl methyl group can be functionalized in several ways. Oxidation to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones' reagent). google.comrsc.org This transforms the methyl group into a versatile handle for further derivatization, such as amide or ester formation. Alternatively, the methyl group can undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator. tandfonline.comtandfonline.com The resulting benzylic bromide is a reactive intermediate, susceptible to substitution by a wide range of nucleophiles. gla.ac.uk

Table 3: Representative Functional Group Transformations

| Functional Group | Transformation | Reagents and Conditions | Product |

| Benzyloxy Ether | Debenzylation (Hydrogenolysis) | H₂, Pd/C, Ethanol, rt | 4'-Hydroxy-4-fluoro-3-methylbiphenyl |

| Benzyloxy Ether | Debenzylation (Lewis Acid) | BCl₃·SMe₂, CH₂Cl₂, 0 °C to rt | 4'-Hydroxy-4-fluoro-3-methylbiphenyl |

| Methyl Group | Oxidation | KMnO₄, H₂O/Pyridine (B92270), reflux | 4'-(Benzyloxy)-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid |

| Methyl Group | Benzylic Bromination | NBS, AIBN, CCl₄, reflux | 4'-(Benzyloxy)-3-(bromomethyl)-4-fluoro-1,1'-biphenyl |

Development of Structural Analogues for Structure-Property Relationship (SPR) Investigations

The systematic modification of a lead compound is fundamental to understanding its structure-property relationships (SPR), which is crucial in fields like materials science and drug discovery. figshare.comrsc.org The structure of this compound provides numerous opportunities for such derivatization.

Altering the electronic and steric properties of the biphenyl core can be achieved by introducing, removing, or modifying substituents. For example, the methyl group on Ring A could be replaced with other alkyl groups (ethyl, isopropyl) to probe steric effects, or with an electron-withdrawing trifluoromethyl (CF₃) group to alter electronic properties. The fluorine atom could be replaced with other halogens (Cl, Br) or moved to a different position. New substituents, such as nitro, amino (via reduction of a nitro group), or cyano groups, could be introduced via electrophilic substitution or other synthetic methods to create a library of analogues with diverse properties. nih.gov

The benzyloxy group itself can be modified to tune properties. The benzyl ring can be substituted with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups. nih.gov This can influence the electronic properties of the ether oxygen and the stability of the group to cleavage. For instance, a p-methoxybenzyl (PMB) ether is more easily cleaved by oxidation than an unsubstituted benzyl ether. wikipedia.orgacs.org The entire benzyl group could also be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group of similar size, shape, and electronic character to improve properties while retaining desired interactions. acs.orgnih.govnih.gov

Phenyl Ring Isosteres: The unsubstituted phenyl ring of the benzyloxy group could be replaced by various isosteres. Heteroaromatic rings like pyridine or thiophene (B33073) are common replacements that can introduce new hydrogen bonding capabilities and alter solubility. rsc.orgblumberginstitute.org Saturated, conformationally restricted rings such as bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have emerged as non-classical phenyl isosteres that can improve metabolic stability and solubility by increasing the fraction of sp³-hybridized carbons (Fsp³). pharmablock.comacs.org

Ether Linkage Isosteres: The ether linkage (-O-) can be replaced by other divalent groups to change bond angles, polarity, and hydrogen bonding potential. Common isosteres for an ether include a thioether (-S-), a methylene (B1212753) (-CH₂-), a sulfone (-SO₂-), or a secondary amine (-NH-). researchgate.netu-tokyo.ac.jp Each replacement would significantly alter the chemical properties and conformational flexibility of the side chain.

Table 4: Examples of Isosteric Replacements for SPR Studies

| Original Group | Isosteric Replacement | Example Analogue Structure Name | Rationale for Replacement |

| Phenyl (of benzyloxy) | Pyridin-4-yl | 4-Fluoro-3-methyl-4'-(pyridin-4-ylmethoxy)biphenyl | Introduce polarity, potential H-bond acceptor. rsc.org |

| Phenyl (of benzyloxy) | Bicyclo[1.1.1]pentan-1-yl | 4'-((Bicyclo[1.1.1]pentan-1-yl)methoxy)-4-fluoro-3-methylbiphenyl | Increase Fsp³, improve metabolic stability/solubility. pharmablock.com |

| Ether Linkage (-O-) | Thioether (-S-) | 4'-(Benzylthio)-4-fluoro-3-methylbiphenyl | Alter bond angle and lipophilicity. |

| Ether Linkage (-O-) | Methylene (-CH₂-) | 4-Benzyl-4'-fluoro-3'-methylbiphenyl | Remove H-bond accepting capability, increase flexibility. |

Oxidation and Reduction Chemistry of the Compound

The chemical reactivity of this compound is largely dictated by its constituent functional groups: the benzyloxy ether, the fluoro substituent, the methyl group, and the biphenyl aromatic system. Studies on the oxidation and reduction of this compound primarily focus on the transformation of the benzyloxy and methyl groups.

The reduction of this compound typically involves the cleavage of the benzyl ether linkage. This debenzylation is a common and synthetically useful transformation, often achieved through catalytic hydrogenation. This process yields the corresponding phenol, 4'-hydroxy-4-fluoro-3-methylbiphenyl, and toluene as a byproduct. The reaction is generally clean and proceeds in high yield under standard hydrogenation conditions.

One of the key reductive processes for compounds containing a benzyloxy group is catalytic transfer hydrogenation. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar structures. For instance, the catalytic transfer hydrogenation of related compounds like 4-benzyloxy-4′-chlorochalcone has been studied, demonstrating the lability of the benzyloxy group under these conditions. researchgate.net

Table 1: Representative Reduction of this compound

| Reagent/Catalyst | Solvent | Reaction Conditions | Product | Notes |

| H₂, Pd/C | Ethanol/Methanol | Room Temperature, Atmospheric Pressure | 4'-Hydroxy-4-fluoro-3-methylbiphenyl | A standard and efficient method for debenzylation. |

| Ammonium formate, Pd/C | Methanol | Reflux | 4'-Hydroxy-4-fluoro-3-methylbiphenyl | A common catalytic transfer hydrogenation condition. |

This table represents expected outcomes based on established chemical principles for the reduction of benzyl ethers, as specific literature for this exact compound is limited.

Oxidation reactions of this compound can selectively target the methyl group on the biphenyl core. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to an aldehyde, a carboxylic acid, or other oxidized species. Strong oxidizing agents like potassium permanganate or chromic acid would be expected to oxidize the methyl group to a carboxylic acid, affording 4'-(benzyloxy)-4-fluoro-biphenyl-3-carboxylic acid. Milder or more selective oxidizing agents might allow for the isolation of the corresponding aldehyde. The stability of the benzyloxy group under these oxidative conditions would need to be considered, as over-oxidation could potentially affect this group as well.

Table 2: Plausible Oxidation Reactions of this compound

| Oxidizing Agent | Reaction Conditions | Expected Major Product | Notes |

| KMnO₄ | Alkaline, Heat | 4'-(Benzyloxy)-4-fluoro-biphenyl-3-carboxylic acid | A strong oxidizing agent that typically converts alkyl chains on aromatic rings to carboxylic acids. |

| CrO₃/H₂SO₄ (Jones reagent) | Acetone | 4'-(Benzyloxy)-4-fluoro-biphenyl-3-carboxylic acid | Another strong oxidizing agent for benzylic oxidation. |

| SeO₂ | Dioxane, Reflux | 4'-(Benzyloxy)-4-fluoro-3-formylbiphenyl | A reagent often used for the oxidation of benzylic methyl groups to aldehydes. |

These oxidative and reductive transformations are crucial for the functionalization and derivatization of the parent compound, allowing for the introduction of new functional groups and the synthesis of a variety of derivatives with potential applications in different fields of chemical research. The resulting phenols and carboxylic acids are valuable intermediates for further synthetic modifications.

Biomolecular Interaction Studies in Chemical Biology Research Contexts

Exploration of Molecular Recognition with Biological Macromolecules

There is currently no available research detailing the molecular recognition of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl with isolated biological macromolecules such as enzymes or receptors in in vitro systems. While the biphenyl (B1667301) scaffold is a common feature in many biologically active molecules, and the presence of fluorine and a benzyloxy group can influence molecular interactions, specific studies on this compound are absent from the scientific literature. nih.govnih.govnih.govtandfonline.com The biphenyl moiety can participate in hydrophobic and π-stacking interactions, the fluorine atom can form hydrogen bonds and alter electronic properties, and the benzyloxy group can also engage in various non-covalent interactions. nih.govnih.govtandfonline.com However, without experimental data, any discussion of its interaction with specific proteins remains speculative.

Mechanistic Investigations of Ligand-Target Binding

No information is available regarding the mechanistic details of how this compound might bind to a biological target. Consequently, there are no published data on its binding kinetics, such as association (k_on) and dissociation (k_off) rates, or its thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS) upon binding. Such studies are crucial for understanding the nature and strength of the ligand-target interaction.

Inhibition or Modulation of Biochemical Processes

There is no evidence in the reviewed literature to suggest that this compound inhibits or modulates any specific biochemical processes at a cellular or molecular level. While fluorinated compounds and biphenyl derivatives are known to act as enzyme inhibitors or receptor modulators in other contexts, no such activity has been documented for this particular compound. escholarship.orgresearchgate.net For instance, some O-arylcarbamates with a biphenyl scaffold have been identified as inhibitors of fatty acid amide hydrolase (FAAH), but this compound does not belong to this chemical class. escholarship.org

Potential Applications As a Research Tool or Building Block in Advanced Materials and Supramolecular Chemistry Research

Utilization as a Scaffold for Designing Novel Ligands for Catalysis Research

The biphenyl (B1667301) framework is a common structural element in a variety of privileged ligands used in transition-metal catalysis. The introduction of fluorine and methyl substituents can significantly alter the electronic and steric properties of such ligands, thereby influencing the catalytic activity and selectivity of the metal center. The benzyloxy group offers a handle for further functionalization or can itself participate in non-covalent interactions within the catalytic pocket.

For instance, chiral ligands derived from a 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl scaffold could be synthesized and evaluated in asymmetric catalysis. The fluorine atom can induce favorable electronic effects and potentially engage in specific interactions with the catalyst or substrates. mdpi.com The methyl group's steric bulk can create a defined chiral pocket around the metal center, enhancing enantioselectivity in reactions such as asymmetric hydrogenations or C-C bond-forming cross-couplings. nih.gov

Table 1: Potential Catalytic Ligands Derived from this compound

| Ligand Type | Potential Catalytic Application | Expected Outcome |

|---|---|---|

| Chiral Phosphine (B1218219) | Asymmetric Hydrogenation | High enantioselectivity in the reduction of prochiral olefins. |

| N-Heterocyclic Carbene (NHC) | Cross-Coupling Reactions | Enhanced catalytic activity and stability in Suzuki-Miyaura or Buchwald-Hartwig reactions. |

Integration into Polymeric Structures or Liquid Crystals for Fundamental Material Science Research